2-Bromo-4,5-dimethyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

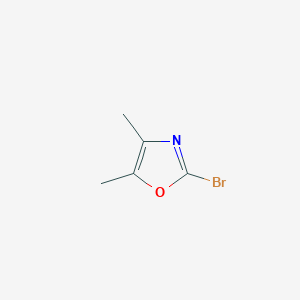

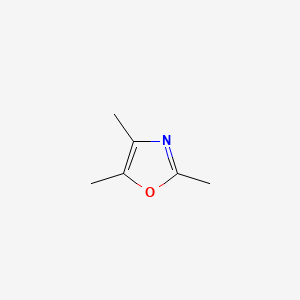

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVISYCNCKXBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622352 | |

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240612-08-1 | |

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: Synthesis, Reactivity, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and synthetic utility of 2-Bromo-4,5-dimethyloxazole. As a halogenated heterocyclic compound, it represents a versatile building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document provides an in-depth analysis of its core chemical characteristics, reactivity profile, and practical applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Profile and Physicochemical Properties

This compound is a five-membered aromatic heterocycle bearing a bromine atom at the C2 position, which serves as a highly functional "handle" for synthetic transformations. The methyl groups at the C4 and C5 positions influence the molecule's steric and electronic properties.

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be reliably identified.

Table 1: Core Compound Data for this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 1240612-08-1 | [1][2] |

| Molecular Formula | C₅H₆BrNO | [3] |

| Molecular Weight | 176.01 g/mol | [1][2] |

| InChI Key | QDVISYCNCKXBLV-UHFFFAOYSA-N | [2] |

| Predicted Density | 1.541 ± 0.06 g/cm³ | Based on computational prediction for isomers. |

| Predicted Boiling Point | 189.5 ± 20.0 °C | Based on computational prediction for isomers. |

| Physical State | Not specified (likely a liquid or low-melting solid at STP) | Inferred from related structures. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, Chloroform). | Inferred from general properties of similar heterocycles. |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two methyl groups at the C4 and C5 positions would likely appear as two distinct singlets. Based on related dimethyloxazole structures, these peaks are anticipated in the δ 2.20-2.50 ppm region. The subtle difference in their chemical environment may lead to a small separation between these singlets.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the bromine-bearing carbon (C2), two for the methyl-substituted carbons of the oxazole ring (C4 and C5), and two for the methyl carbons themselves. The C2 carbon, being directly attached to the electronegative bromine and nitrogen atoms, would be the most deshielded of the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: A key feature in the mass spectrum of this compound would be the presence of a characteristic isotopic pattern for the molecular ion [M]⁺. Due to the near 1:1 natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity at m/z 175 and 177.[2]

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula, C₅H₆BrNO.[2]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established methodologies for oxazole formation and subsequent halogenation. The most direct and regioselective methods are prioritized in modern synthetic chemistry.

Synthesis of the 4,5-Dimethyloxazole Core

The precursor, 4,5-dimethyloxazole, can be synthesized via several named reactions, including the Bredereck reaction, which involves the reaction of an α-haloketone with an amide.[2] For the 4,5-dimethyl substitution pattern, the reaction would commence with 3-bromo-2-butanone and formamide.[2]

Regioselective Bromination

Once the 4,5-dimethyloxazole core is formed, the bromine atom must be introduced at the C2 position. The C2 proton of an oxazole ring is the most acidic, making this position susceptible to deprotonation followed by electrophilic quenching.

-

Lithiation and Bromination: A highly effective and regiocontrolled method involves the deprotonation of 4,5-dimethyloxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.[2] The resulting 2-lithiooxazole intermediate is then reacted with an electrophilic bromine source (e.g., Br₂, CBr₄, or 1,2-dibromo-1,1,2,2-tetrafluoroethane) to yield this compound with high selectivity.[2]

-

Direct Electrophilic Bromination: An alternative, though potentially less selective, method is the direct electrophilic bromination of the 4,5-dimethyloxazole ring using a brominating agent like N-Bromosuccinimide (NBS).[2] Careful optimization of reaction conditions would be necessary to favor substitution at the C2 position over other positions or side-chain bromination.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position can also be displaced by various nucleophiles. While direct nucleophilic aromatic substitution (SₙAr) on electron-rich heterocycles can be challenging, the electronic nature of the oxazole ring can facilitate such reactions under appropriate conditions, often requiring elevated temperatures or the use of strong nucleophiles.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like this compound as the electrophilic partner. This protocol is adapted from established procedures for similar substrates.

Objective: To synthesize a 2-aryl-4,5-dimethyloxazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies (silica gel).

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-baked Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed, anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken periodically (e.g., every hour) to check for the consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4,5-dimethyloxazole product.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Caption: Step-by-step workflow for a representative Suzuki-Miyaura coupling protocol.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed under an inert atmosphere if possible to prevent degradation.

No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The safety precautions provided are based on general guidelines for similar chemical structures.

Conclusion

This compound stands as a valuable and reactive intermediate in modern organic synthesis. While detailed experimental characterization data is sparse in the public literature, its chemical behavior can be confidently predicted based on well-established principles of heterocyclic chemistry. Its C-Br bond provides a reliable anchor point for a suite of high-yield, selective transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this versatile building block into their synthetic strategies for the discovery and development of novel chemical entities.

References

-

King-Pharm. (n.d.). 1240612-08-1 this compound. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic data of 2-Bromo-4,5-dimethyloxazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethyloxazole

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic intermediate, this compound. As direct experimental spectra for this specific compound are not universally published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. It is designed for researchers, chemists, and drug development professionals who require a reliable framework for identifying and confirming the structure of this and similar substituted oxazoles. The guide details predicted data and interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Each section includes a detailed, field-proven experimental protocol, elucidating the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Synthetic Value of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds.[1] Substituted oxazoles, such as this compound, serve as versatile building blocks for organic synthesis. The bromine atom at the C2 position acts as a synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions to build molecular complexity.[2]

Given its role as a reactive intermediate, unambiguous structural confirmation is paramount to ensure the success of subsequent synthetic steps and the purity of the final products.[3] Spectroscopic analysis is the cornerstone of this characterization. This guide provides the expected spectroscopic signatures of this compound and the expert methodologies required to obtain high-quality data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be simple yet highly diagnostic, confirming the presence and equivalence of the two methyl groups.

Predicted ¹H NMR Data & Interpretation

The structure contains two distinct methyl groups attached to the C4 and C5 positions of the oxazole ring. Due to the electronic nature of the double bond they are attached to, their signals are expected to appear as sharp singlets in the upfield region of the spectrum.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~ 2.25 ppm | Singlet | 3H | C4-CH₃ |

| ~ 2.15 ppm | Singlet | 3H | C5-CH₃ |

Expert Interpretation:

-

The chemical shifts are predicted based on values for similar alkyl-substituted oxazoles.[4][5] The methyl group at C4 is adjacent to the ring nitrogen, which is expected to have a slight deshielding effect compared to the methyl group at C5, hence its predicted downfield shift (~2.25 ppm vs. ~2.15 ppm).

-

The absence of any adjacent protons results in the signals appearing as sharp singlets, a key identifying feature. The 3H integration for each peak confirms they are methyl groups.

Protocol for ¹H NMR Data Acquisition

This protocol ensures high-resolution data suitable for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Acquisition Time: 3-4 seconds to ensure good resolution.

-

Pulse Width: A 30° flip angle is used to allow for a shorter relaxation delay without saturating the spins, optimizing signal-to-noise for a quick experiment.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 16-32 scans, sufficient for a compound of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and assign the chemical shifts.

-

¹H NMR Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR is essential for mapping the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, making it a powerful tool for confirming the core structure of this compound.

Predicted ¹³C NMR Data & Interpretation

The molecule has five unique carbon environments: the three carbons of the oxazole ring and the two methyl carbons.

| Predicted Chemical Shift (δ) | Assignment | Rationale / Supporting Evidence |

| ~ 145 ppm | C 5-CH₃ | Typical shift for a substituted C5 carbon in an oxazole ring. |

| ~ 138 ppm | C 4-CH₃ | Typical shift for a substituted C4 carbon in an oxazole ring. |

| ~ 125 ppm | C 2-Br | The attachment of an electronegative bromine atom significantly deshields this carbon, but the effect is less pronounced than a direct carbonyl.[6] This is a key identifying signal. |

| ~ 12 ppm | C5-C H₃ | Standard chemical shift for methyl groups on an sp² hybridized carbon. |

| ~ 10 ppm | C4-C H₃ | Standard chemical shift for methyl groups on an sp² hybridized carbon. |

Expert Interpretation:

-

The assignment of the ring carbons is based on established data for substituted oxazoles and the known electronic effects of substituents.[7]

-

The most downfield signals correspond to the ring carbons (C2, C4, C5) due to their sp² hybridization and proximity to heteroatoms.

-

The C2 carbon, directly bonded to bromine, is expected to have a unique chemical shift that distinguishes it from the other ring carbons. Its exact position can be sensitive to solvent and other factors, but it will be a singlet in a standard proton-decoupled spectrum.[8]

-

The two methyl carbons appear far upfield, as expected for sp³ hybridized carbons.

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters (100 MHz Spectrometer):

-

Mode: Proton-decoupled (e.g., zgpg30) to ensure each carbon signal is a singlet.

-

Pulse Width: A 30° flip angle is a good starting point.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons (like C2, C4, and C5) have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.

-

Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio for ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with exponential multiplication to improve the signal-to-noise ratio.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

-

¹³C NMR Workflow Diagram

Caption: Workflow for proton-decoupled ¹³C NMR.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Data & Interpretation

The IR spectrum will be characterized by vibrations of the oxazole ring and the methyl C-H bonds.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3000-2850 | Medium-Weak | C-H Stretch | Methyl (CH₃) groups |

| ~ 1610 | Medium | C=N Stretch | Oxazole ring |

| ~ 1550 | Medium | C=C Stretch | Oxazole ring |

| 1300-1000 | Strong | C-O-C Stretch | Oxazole ring ether linkage |

| ~ 650 | Strong | C-Br Stretch | Carbon-Bromine bond |

Expert Interpretation:

-

The C=N and C=C stretching vibrations are characteristic of the heterocyclic aromatic system and confirm the presence of the oxazole core.[9][10]

-

The strong absorption in the 1300-1000 cm⁻¹ region is typically associated with the C-O-C stretching of the ring, a key identifier for oxazoles.[9]

-

A strong band in the lower frequency "fingerprint" region (~650 cm⁻¹) is expected for the C-Br stretch, confirming the presence of the bromine substituent.[11]

-

The C-H stretching vibrations just below 3000 cm⁻¹ confirm the aliphatic nature of the methyl groups.[12]

Protocol for IR Data Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the peak positions with reference tables to confirm functional groups.

-

IR Spectroscopy Workflow Diagram

Caption: Experimental workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives valuable clues about the molecule's structure.

Predicted Mass Spectrum Data & Interpretation

Electron Ionization (EI) is a common technique that causes fragmentation, providing a structural fingerprint.

| m/z Value | Identity | Interpretation |

| 175 / 177 | [M]⁺ | Molecular Ion Peak . The two peaks of approximately 1:1 intensity are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 96 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation for alkyl halides, resulting in a stable heterocyclic cation.[13] |

| 68 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment, a characteristic fragmentation pathway for oxazoles.[14] |

Expert Interpretation:

-

Molecular Weight: The calculated monoisotopic mass of C₅H₆⁷⁹BrNO is 174.9636.

-

Isotopic Pattern: The most critical diagnostic feature will be the molecular ion region. The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) is nearly 1:1. Therefore, the mass spectrum must show two peaks of almost equal height at m/z 175 and m/z 177. This observation is irrefutable evidence for the presence of one bromine atom in the molecule.[15]

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of the bromine atom, as the C-Br bond is relatively weak.[13] This would yield a fragment ion at m/z 96. Further fragmentation of the oxazole ring itself, often involving the loss of CO (28 Da), is also anticipated.[16]

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with chromatography, a GC inlet.

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Energy: Use a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared across different instruments.[13]

-

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identify the molecular ion peaks (M⁺ and M+2⁺). Check their m/z values and relative intensities to confirm the elemental formula and presence of bromine.

-

Analyze the major fragment ions to corroborate the proposed structure.

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for EI-Mass Spectrometry.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The key identifiers are:

-

¹H NMR: Two distinct methyl singlets around 2.1-2.3 ppm.

-

¹³C NMR: Five unique carbon signals, including a key C-Br signal around 125 ppm.

-

IR: Characteristic oxazole ring stretches (C=N, C=C, C-O-C) and a strong C-Br absorption.

-

MS: A definitive molecular ion cluster at m/z 175/177 with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.

By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently synthesize, isolate, and characterize this valuable synthetic intermediate for its use in further chemical discovery.

References

-

ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

-

Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]

-

PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

HETEROCYCLES. (1980). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

PubChem. (n.d.). 2-Butyl-4,5-dimethyloxazole. Available at: [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-2-propyloxazole. Available at: [Link]

-

ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Butyl-4,5-dimethyloxazole | C9H15NO | CID 522807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dimethyl-2-propyloxazole | C8H13NO | CID 104620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

- 10. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. uni-saarland.de [uni-saarland.de]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of 2-Bromo-4,5-dimethyloxazole: A Starting Materials and Strategy Analysis

Abstract

2-Bromo-4,5-dimethyloxazole is a pivotal heterocyclic building block, prized by medicinal chemists and materials scientists for its utility as a versatile intermediate. The carbon-bromine bond at the C2 position serves as a functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures.[1] This technical guide provides an in-depth analysis of the most logical and efficient synthetic pathways to this target molecule, with a core focus on the strategic selection of starting materials and the causal-driven methodologies required for its successful preparation. We will dissect a robust two-phase strategy: the initial construction of the 4,5-dimethyloxazole core, followed by a highly regioselective C2-bromination, offering field-proven insights for researchers in drug development and synthetic chemistry.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound dictates a two-stage approach. The primary disconnection occurs at the C2-Br bond, revealing the immediate precursor, 4,5-dimethyloxazole. A subsequent disconnection of the oxazole ring itself points towards foundational starting materials capable of forming the C4-C5 dimethyl-substituted scaffold. This leads to a clear and efficient forward-synthetic strategy:

-

Phase 1: Heterocyclic Core Formation. Synthesis of the 4,5-dimethyloxazole intermediate from simple, commercially available precursors.

-

Phase 2: Regioselective C2-Bromination. Introduction of a bromine atom at the specific C2 position of the pre-formed oxazole ring.

The diagram below illustrates this strategic disconnection.

Caption: Retrosynthetic pathway for this compound.

Phase 1: Synthesis of the 4,5-Dimethyloxazole Intermediate

The most direct and reliable method for constructing the 4,5-dimethyl-substituted oxazole core is a variation of the Bredereck reaction, which utilizes an α-haloketone and an amide.[1][2] This approach is favored for its operational simplicity and the ready availability of the required starting materials.

Starting Material Selection & Rationale

-

α-Haloketone: 3-Bromo-2-butanone. This molecule provides the C4, C5, and the two methyl substituents of the target oxazole. Its α-bromo functionality makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack, which is the initiating step of the cyclization process. 3-Chloro-2-butanone is a viable alternative.

-

Amide: Formamide (HCONH₂). Formamide is the ideal choice as it serves multiple crucial roles. It acts as the nucleophile and provides the nitrogen atom (N1) and the entire C2-H fragment of the oxazole ring.[1] Using other primary amides (e.g., acetamide) would result in an undesired alkyl substituent at the C2 position.

Experimental Protocol: Synthesis of 4,5-Dimethyloxazole

This protocol describes the cyclocondensation of 3-bromo-2-butanone with formamide.

Materials:

-

3-Bromo-2-butanone

-

Formamide

-

Apparatus for heating under reflux with a condenser

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-butanone (1.0 eq) with an excess of formamide (typically 3-5 eq).

-

Heat the reaction mixture to 120-140 °C and maintain under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4,5-dimethyloxazole.

-

The product can be purified further by distillation if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 65-80% | General literature |

| Molecular Formula | C₅H₇NO | [3] |

| Molecular Weight | 97.12 g/mol | [3] |

| Boiling Point | ~145-147 °C | General literature |

Phase 2: Regioselective C2-Bromination

With the 4,5-dimethyloxazole core synthesized, the next critical step is the introduction of a bromine atom exclusively at the C2 position.

The Challenge: Inherent Reactivity of the Oxazole Ring

A common error would be to attempt a direct electrophilic bromination using a standard reagent like N-Bromosuccinimide (NBS). The oxazole ring is an electron-rich heterocycle, but the electron density is not uniform. The C5 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[1] Direct bromination would likely yield the undesired 5-bromo isomer or a mixture of products. The C2 position is the most electron-deficient and requires a more sophisticated strategy to functionalize.[1][4]

The Solution: Directed Metallation-Bromination

To overcome the natural reactivity of the ring, a directed metallation (specifically, lithiation) approach is employed. This method inverts the reactivity of the C2 position from electrophilic to strongly nucleophilic.

Causality of Experimental Choice: The proton at the C2 position of an oxazole is the most acidic proton on the ring. Treatment with a powerful organometallic base, such as n-butyllithium (n-BuLi), selectively removes this proton. This deprotonation generates a highly reactive 2-lithio-oxazole intermediate.[1] This organolithium species is a potent nucleophile that will readily attack an electrophilic bromine source, ensuring that bromination occurs exclusively at the C2 position.[1]

Caption: Experimental workflow for C2-lithiation and bromination.

Experimental Protocol: Synthesis of this compound

Critical Note: This reaction must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as organolithium reagents are extremely sensitive to moisture and air.

Materials:

-

4,5-Dimethyloxazole (1.0 eq)

-

n-Butyllithium (n-BuLi, ~1.1 eq, solution in hexanes)

-

Carbon tetrabromide (CBr₄, ~1.2 eq) or another electrophilic bromine source

-

Anhydrous tetrahydrofuran (THF)

-

Apparatus for inert atmosphere reaction, including Schlenk line or glovebox

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Add anhydrous THF to the flask, followed by 4,5-dimethyloxazole (1.0 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

-

In a separate flask, prepare a solution of the electrophilic bromine source (e.g., CBr₄, 1.2 eq) in anhydrous THF.

-

Add the bromine source solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% |

| Molecular Formula | C₅H₆BrNO |

| Molecular Weight | 176.01 g/mol |

| Appearance | Typically a colorless oil or low-melting solid |

Summary and Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-phase strategy. The foundational step relies on the selection of appropriate starting materials—an α-haloketone such as 3-bromo-2-butanone and formamide —to construct the 4,5-dimethyloxazole core via a Bredereck-type reaction. Subsequently, the critical challenge of regioselectivity during bromination is overcome not by direct electrophilic attack, but by reversing the innate polarity of the C2 position. The use of a directed metallation with n-butyllithium followed by quenching with an electrophilic bromine source provides a robust and high-yielding protocol for the exclusive synthesis of the desired 2-bromo isomer. This guide validates the importance of understanding heterocyclic reactivity to inform the rational selection of starting materials and reaction pathways.

References

-

NROChemistry. Van Leusen Reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

Wiley Online Library. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (1956). [Link]

-

National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). [Link]

-

PubChem. 4,5-Dimethyloxazole. [Link]

Sources

Navigating the Structural Labyrinth: A Technical Guide to the Analysis and Confirmation of 2-Bromo-4,5-dimethyloxazole

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-Bromo-4,5-dimethyloxazole, a substituted oxazole, represents a class of molecules with significant potential in synthetic chemistry. This technical guide provides a comprehensive, field-proven framework for the structural analysis and confirmation of this compound, emphasizing the synergy of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide will rely on established principles and data from closely related analogs to predict and interpret spectral outcomes, ensuring a robust analytical strategy.

The Analytical Imperative: A Multi-Technique Approach

The structural elucidation of a novel small molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that builds an unshakeable structural confirmation. This guide will detail the expected outcomes and experimental rationale for each technique.

Logical Workflow for Structural Confirmation

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for EI-MS

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the purified sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound will show characteristic absorption bands for the C-N, C=N, C=C, and C-Br bonds within the molecule.

Table 4: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 1650 - 1550 | C=N stretch (oxazole ring) | Medium to Strong |

| ~ 1500 - 1400 | C=C stretch (oxazole ring) | Medium |

| ~ 1380 | C-H bend (methyl groups) | Medium |

| ~ 1250 - 1020 | C-O stretch (oxazole ring) | Strong |

| ~ 600 - 500 | C-Br stretch | Medium to Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Interpretation:

-

Identify the major absorption bands and correlate them with known vibrational frequencies of functional groups.

-

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is a clear demonstration of the power of a synergistic analytical approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR spectroscopy, researchers can achieve an unambiguous and definitive structural assignment. This guide provides a robust framework for this process, enabling scientists in drug discovery and development to proceed with confidence in the identity and purity of their synthesized compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [URL: https://www.springer.com/gp/book/9780387312781]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [URL: https://www.thieme.de/shop/en/chemistry/book/spectroscopic-methods-in-organic-chemistry-9783131060429.html]

- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [URL: http://www.ijcps.org/admin/php/uploads/229_pdf.pdf]

- Mass Spectrometry of Oxazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/MASS-SPECTROMETRY-OF-OXAZOLES-Heterocycles/1f9f2d1e8d9b1c0e8e1c6a3c8e3a0a7e0a3e1b2c]

A Technical Guide to the Potential Biological Activity of 2-Bromo-4,5-dimethyloxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on the untapped potential of derivatives stemming from 2-bromo-4,5-dimethyloxazole. While this specific precursor may be novel, its structural elements—a proven heterocyclic core and a reactive bromine atom—position it as a powerful starting point for generating diverse chemical libraries. We will explore the synthetic versatility of this scaffold and hypothesize its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory applications, by drawing parallels with structurally related, well-documented oxazole derivatives.[3][4][5] This document serves as a technical primer, providing the strategic rationale, potential mechanisms of action, and detailed experimental workflows for screening and validating the therapeutic promise of this emerging compound class.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a privileged structure in drug discovery.[6][7] Its unique electronic properties, stability, and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets like enzymes and receptors.[3][8] Oxazole derivatives of both natural and synthetic origin have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects.[2][9]

The subject of this guide, this compound, represents a strategic starting point for novel drug development. The 4,5-dimethyl substitution provides a defined structural base, while the bromine atom at the 2-position serves as a highly versatile synthetic handle. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the systematic exploration of chemical space to identify potent and selective therapeutic agents.

Synthetic Strategy & Derivatization Potential

The core value of this compound lies in its utility as a reactive intermediate. The bromine atom can be readily displaced through various nucleophilic substitution and cross-coupling reactions, paving the way for a library of novel derivatives.

General Derivatization Workflow

The synthesis of diverse derivatives can be conceptualized through a straightforward workflow. The initial brominated core can be subjected to various reaction conditions to append different pharmacophores, which are molecular features responsible for a drug's biological activity.

Caption: Hypothesized anticancer mechanisms of action for oxazole derivatives.

Antimicrobial Activity

Oxazole-containing compounds have shown significant promise as antimicrobial agents against a range of bacteria and fungi. [3][10]The heterocyclic nucleus is a key feature in many antibacterial drugs. [7]Derivatives can be designed to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Screening a library of this compound derivatives against clinically relevant strains like Staphylococcus aureus and Escherichia coli is a logical first step. [10][11]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Several oxazole derivatives have been reported to possess potent anti-inflammatory properties. [5][12][13]The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). [13][14]Novel derivatives could offer new therapeutic options for inflammatory conditions.

Experimental Workflows for Biological Evaluation

A hierarchical screening approach is essential to efficiently identify and characterize the biological activity of newly synthesized derivatives.

General Screening Workflow

The process begins with high-throughput primary screening to identify "hits," which then undergo more detailed secondary and mechanistic studies.

Caption: Hierarchical workflow for screening and validating biological activity.

Protocol: Anticancer Primary Screening (MTT Assay)

This protocol assesses a compound's effect on cancer cell viability.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives. Add the compounds to the wells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Primary Screening (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution of each oxazole derivative in a 96-well plate using Mueller-Hinton broth.

-

Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Future Directions

The initial screening will generate quantitative data to guide further research.

Sample Data Representation

Results from primary screens should be tabulated for clear comparison.

| Derivative ID | R-Group | Target Cell/Organism | IC50 / MIC (µM) |

| OXA-001 | -NH-Phenyl | MCF-7 (Breast Cancer) | 15.2 |

| OXA-002 | -S-CH2-Pyridyl | MCF-7 (Breast Cancer) | 2.5 |

| OXA-003 | -Phenyl-CF3 | S. aureus | 8.0 |

| OXA-004 | -NH-Phenyl | S. aureus | >100 |

Analysis: In this hypothetical example, OXA-002 shows promising anticancer activity with a low micromolar IC50 value. OXA-003 demonstrates moderate antibacterial activity. These "hits" would be prioritized for further investigation.

Lead Optimization

Promising hits must be optimized to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This involves a cycle of:

-

Structure-Activity Relationship (SAR) studies: Synthesizing new analogs to understand which chemical modifications enhance activity.

-

In vivo testing: Evaluating the efficacy and safety of lead compounds in animal models.

Conclusion

The this compound scaffold is a promising, yet underexplored, platform for the discovery of new therapeutic agents. By leveraging its synthetic tractability and building upon the extensive knowledge of the biological activities of other oxazole derivatives, researchers can efficiently generate and screen novel compound libraries. The potential for developing potent anticancer, antimicrobial, and anti-inflammatory agents is significant, making this an exciting frontier for medicinal chemistry and drug development professionals.

References

A consolidated list of all sources cited within this guide.

- Review of Antimicrobial Activity of Oxazole - IJPPR. (2022). Vertex AI Search.

- Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018). PubMed.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- A comprehensive review on biological activities of oxazole deriv

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.

- a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.

- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.

- 1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022).

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.

Sources

- 1. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. iajps.com [iajps.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. medicopublication.com [medicopublication.com]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

- 13. mdpi.com [mdpi.com]

- 14. ijmpr.in [ijmpr.in]

Discovery and history of 2-Bromo-4,5-dimethyloxazole

An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: From Historical Context to Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in publicly available literature, this guide situates the compound within the broader historical development of oxazole chemistry. It delves into the plausible synthetic pathways for its preparation, grounded in established and contemporary methodologies for oxazole ring formation and functionalization. Detailed experimental considerations, mechanistic insights, and the rationale behind strategic synthetic choices are presented. This document serves as a valuable resource for researchers leveraging halogenated oxazoles as versatile building blocks in the design and synthesis of complex molecular architectures and pharmacologically active agents.

Introduction: The Significance of the Halogenated Oxazole Scaffold

Oxazole derivatives, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are of paramount importance in the chemical sciences.[1] Their versatile scaffold is a key feature in a multitude of natural products and synthetically developed molecules with a wide spectrum of biological activities.[1] Consequently, oxazole-containing compounds are integral to medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[1] Beyond their pharmacological relevance, oxazoles serve as crucial intermediates and building blocks in organic synthesis.[1]

Within the family of oxazole derivatives, halogenated oxazoles, particularly bromooxazoles like this compound, stand out as exceptionally versatile synthetic intermediates. The presence of a bromine atom on the oxazole ring provides a reactive "handle" for further molecular elaboration.[1] This feature is critical for the strategic construction of complex, highly functionalized molecules. The carbon-bromine bond in compounds such as this compound can be readily cleaved and replaced, making it a prime substrate for a variety of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This reactivity allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the oxazole core to other molecular fragments.

Historical Context: The Evolution of Oxazole Synthesis

The study of oxazoles dates back to the late 19th century, with the oxazole ring system first being reported by Hantzsch in 1887. However, practical and general synthetic methods for preparing these heterocycles were not developed until much later, with significant advancements occurring from 1947 onwards.[1] The discovery of naturally occurring oxazoles further fueled research into their synthesis and properties.[1]

The synthesis of halogenated oxazoles has evolved significantly over the decades. Early methods often involved harsh conditions and offered limited control over regioselectivity.[1] Modern synthetic chemistry has introduced more sophisticated and controlled approaches.

A historical progression of key oxazole syntheses is outlined below:

Caption: A plausible synthetic route to this compound via post-cyclization bromination.

Strategy 2: Ring Construction with a Brominated Precursor

An alternative strategy involves incorporating the bromo-substituted carbon that will become the C2 position of the oxazole ring during the cyclization step.

-

From α-Bromoketones and Amides: Modifications of classical syntheses could be envisioned where a brominated amide equivalent is used. However, these routes are generally less common and may present challenges with precursor stability and reactivity.

Experimental Protocols and Considerations

While a specific, historically validated protocol for the initial synthesis of this compound is not available, a general, modern procedure based on the lithiation-bromination strategy is provided below. This protocol is based on established methodologies for the synthesis of 2-bromooxazoles.

Protocol: Synthesis of this compound via Lithiation-Bromination

Materials:

-

4,5-Dimethyloxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

1,2-Dibromoethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 4,5-dimethyloxazole (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Bromination: 1,2-Dibromoethane (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong organolithium base (n-BuLi) necessitates strictly anhydrous conditions to prevent quenching of the reagent by water.

-

Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the n-BuLi and to prevent side reactions, such as ring-opening of the oxazole.

-

Electrophilic Bromine Source: 1,2-Dibromoethane serves as an effective and readily available electrophilic bromine source for quenching the lithiated intermediate.

Self-Validating System:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.

-

Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

| Property | Value |

| CAS Number | 1240612-08-1 |

| Molecular Formula | C₅H₆BrNO |

| Molecular Weight | 176.01 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid |

| Boiling Point | (Predicted) ~200-220 °C at 760 mmHg |

| Density | (Predicted) ~1.54 g/cm³ |

Conclusion and Future Outlook

This compound, while lacking a celebrated "discovery" moment in the annals of chemical literature, represents a valuable molecular entity whose existence and utility are a direct consequence of the rich history of oxazole synthesis. The evolution from early, often harsh, synthetic methods to modern, highly regiocontrolled strategies like lithiation-bromination has made such specifically functionalized heterocycles readily accessible. As a versatile building block, this compound is well-positioned for applications in the synthesis of complex natural products, the development of novel pharmaceuticals, and the creation of advanced materials. The continued exploration of its reactivity, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, will undoubtedly unlock new avenues for chemical innovation. This guide provides a foundational understanding of this compound, rooted in the historical and practical principles of organic synthesis, to empower researchers in their future endeavors.

References

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 2-Bromo-4,5-dimethyloxazole

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethyloxazole for the Synthesis of 2-Aryl-4,5-dimethyloxazoles

Introduction: The Strategic Importance of Oxazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4] These attributes have cemented its role as an indispensable tool in both academic research and the pharmaceutical industry for the synthesis of complex organic molecules.[1][2]

Within the landscape of medicinal chemistry, the oxazole ring is a privileged scaffold. It is a key structural motif in a multitude of biologically active compounds and approved drugs, valued for its ability to act as a bioisostere for amide and ester groups and to participate in crucial hydrogen bonding interactions.[5] Consequently, the development of robust methods for the synthesis of substituted oxazoles, particularly 2-aryl-4,5-dimethyloxazoles, is of paramount importance for drug discovery programs targeting a wide array of diseases.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss key parameters for optimization and troubleshooting.

Reaction Principle: A Mechanistic Dissection of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle is universally recognized to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]

1. Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate. The reactivity of the C-Br bond in heteroaryl halides like our substrate is generally high, making this step favorable.[3][4]

2. Transmetalation: This is often the rate-determining step and is where the base plays its most critical role. The base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[8][9][10][11] This boronate then transfers its organic group to the palladium center, displacing the bromide ion and forming a diarylpalladium(II) complex.

3. Reductive Elimination: In the final step, the two organic groups (the oxazole and the aryl group) on the palladium center couple and are expelled as the final 2-aryl-4,5-dimethyloxazole product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Causality Behind Component Selection

The success of this protocol is not merely in the sequence of steps, but in the rational selection of each component, which collectively create a self-validating system.

-

Palladium Precatalyst: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are often more stable and convenient.[3] These Pd(II) precatalysts are reduced in situ to the active Pd(0) species, often by a phosphine ligand or by homocoupling of the boronic acid.[3] For heteroaryl substrates, specialized catalysts often provide superior results.

-

Phosphine Ligands: Ligands are not passive spectators; they are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich monophosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos), have proven exceptionally effective for coupling heteroaryl halides.[12] They promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and broader substrate scope.[12][13]

-

Base: The choice and stoichiometry of the base are critical. Its primary function is to facilitate transmetalation by forming the reactive boronate species.[8][10][14] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in aqueous solvent mixtures to ensure their solubility and activity.[12] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and the ability of the Cs⁺ cation to assist in the reaction pathway.

-

Solvent System: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are standard choices.[3] A small amount of water is frequently added to dissolve the inorganic base and facilitate the formation of the boronate complex.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Reagent quantities can be scaled as needed.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃, 1–3 mol%)

-

Phosphine Ligand (e.g., SPhos, 2–6 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Recommended Reaction Parameters

| Parameter | Recommended Conditions | Rationale & Field Insights |

| Catalyst System | Pd₂(dba)₃ (1.5 mol%) + SPhos (3.0 mol%) | A highly active and versatile system for heteroaryl couplings. The bulky, electron-rich SPhos ligand accelerates the key catalytic steps.[12] |

| Base | K₃PO₄ (2.5 equiv) | A strong base that effectively promotes boronate formation without being overly harsh on sensitive functional groups.[12] |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Dioxane is an excellent solvent for this chemistry. The addition of water is crucial for dissolving the base and facilitating transmetalation. |

| Temperature | 90–100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition. |

| Concentration | 0.1 M (relative to halide) | A standard concentration that balances reaction kinetics and solubility. |

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base (K₃PO₄), the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand (SPhos).

-

Establish Inert Atmosphere: Seal the flask with a septum or glass stopper. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.

-

Solvent Addition: Through the septum, add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12–24 hours.

-

Monitoring Progress: The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting bromide.[15]

-

Workup Procedure: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[7] The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 2-aryl-4,5-dimethyloxazole.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

ACS Publications. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

PubMed. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Taylor & Francis Online. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Helvetica. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

-

NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

-

ResearchGate. (2004). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. [Link]

-

Thieme. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

- 1. mt.com [mt.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]